molecular formula C14H22N4O4 B1379243 tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate CAS No. 1461715-12-7

tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate

Cat. No.: B1379243
CAS No.: 1461715-12-7
M. Wt: 310.35 g/mol
InChI Key: WPXCXLGRRUILRD-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a triazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions, followed by esterification and triazole formation through click chemistry .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its triazole moiety is known for its bioactivity, making it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry

Industrially, the compound is used in the development of new materials and as a building block for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate lies in its combination of a triazole ring with a piperidine backbone and a tert-butyl ester group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Biological Activity

Tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry. Its unique structure, which includes a piperidine ring and a triazole moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N4O4C_{14}H_{22}N_{4}O_{4} with a molecular weight of 310.35 g/mol. The compound features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Triazole Moiety : A five-membered ring containing three nitrogen atoms.
  • Methoxycarbonyl Group : Enhances the compound's solubility and potential interactions with biological targets.

Pharmacological Potential

Research indicates that compounds with triazole and piperidine structures exhibit various biological activities, including:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties. The presence of the piperidine ring may enhance this activity by improving membrane permeability.
  • Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Anti-inflammatory Effects : Compounds targeting the P2Y14 receptor have shown promise in modulating inflammatory responses, which may be relevant for this compound as well .

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that its action may involve:

  • Receptor Binding : Interaction with various receptors involved in pain and inflammation.
  • Enzyme Inhibition : Potential inhibition of enzymes critical for cellular processes.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Click Chemistry : Utilizing azides and alkynes to form triazoles.
  • Carbamate Formation : Reaction of piperidine derivatives with chloroformates to introduce the tert-butyl group.

These methods highlight the versatility in creating this compound and modifying it to enhance biological activity .

Study on Anticancer Activity

A recent study investigated the anticancer effects of related triazole-piperidine compounds against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that structural modifications could lead to enhanced potency against tumors .

Anti-inflammatory Research

Another study focused on the anti-inflammatory potential of triazole derivatives. It was found that these compounds could effectively inhibit pro-inflammatory cytokines in vitro, indicating a promising avenue for developing new anti-inflammatory agents .

Comparative Analysis

The following table summarizes key characteristics and findings related to similar compounds:

Compound NameBiological ActivityMechanism
Compound AAntifungalEnzyme inhibition
Compound BAnticancerReceptor modulation
Compound CAnti-inflammatoryCytokine inhibition

Properties

IUPAC Name

tert-butyl 3-(4-methoxycarbonyltriazol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c1-14(2,3)22-13(20)17-7-5-6-10(8-17)18-9-11(15-16-18)12(19)21-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXCXLGRRUILRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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